4-((1H-imidazol-1-yl)methyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide
Description
4-((1H-imidazol-1-yl)methyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide is a structurally complex benzamide derivative featuring a pyrano[4,3-d]thiazole core fused with a dihydro-4H-pyran ring. The benzamide moiety is substituted at the 4-position with a (1H-imidazol-1-yl)methyl group, introducing a heteroaromatic imidazole ring.
Properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-4-(imidazol-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-16(20-17-19-14-5-8-23-10-15(14)24-17)13-3-1-12(2-4-13)9-21-7-6-18-11-21/h1-4,6-7,11H,5,8-10H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADDSZZILONTBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1H-imidazol-1-yl)methyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure, and biological activity of this compound, focusing on its cytotoxic properties and mechanisms of action.
Chemical Structure and Synthesis
The compound features an imidazole ring, a pyranothiazole moiety, and a benzamide structure. The presence of these functional groups is believed to contribute to its biological activity. The synthesis typically involves multi-step reactions that include:
- Formation of the imidazole moiety.
- Coupling with the pyranothiazole derivative.
- Finalization through amide bond formation.
Table 1: Summary of Synthetic Routes
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Imidazole derivatives |
| 2 | Coupling | Pyranothiazole derivatives |
| 3 | Amide formation | Benzoyl chloride or similar |
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate significant cytotoxic activity, particularly in human cervical cancer (SISO) and bladder cancer (RT-112) cell lines.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| SISO | 2.87 | Cisplatin: 0.24 |
| RT-112 | 3.06 | Cisplatin: 0.24 |
The compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity comparable to established chemotherapeutics like cisplatin .
The mechanism by which this compound exerts its cytotoxic effects is believed to involve the induction of apoptosis in cancer cells. This is supported by studies demonstrating increased levels of apoptotic markers in treated cell lines.
Case Study: Induction of Apoptosis
In a study involving SISO cells, treatment with the compound resulted in:
- Increased caspase-3 activity.
- Elevated levels of pro-apoptotic proteins.
- Decreased expression of anti-apoptotic proteins.
These findings suggest that This compound may act as a promising candidate for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the imidazole and pyranothiazole moieties can significantly influence the biological activity. For instance:
- Substituents on the Imidazole Ring: Electron-withdrawing groups enhance cytotoxicity.
- Pyranothiazole Modifications: Altering substituents can lead to variations in potency against different cancer types.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s key structural differentiators include:
- Imidazole substituent: The (1H-imidazol-1-yl)methyl group introduces hydrogen-bonding capability, contrasting with morpholine, piperazine, or dimethylamino substituents in analogs (4d–4i), which prioritize solubility or basicity .
Table 1: Structural and Physicochemical Comparison
| Compound | Core Structure | Substituent | Molecular Formula | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | Pyrano[4,3-d]thiazole | (1H-Imidazol-1-yl)methyl | C₁₈H₁₇N₅O₂S | Not reported |
| 4d | Thiazole | Morpholinomethyl | C₂₃H₂₃Cl₂N₅O₂S | 192–194 |
| 4e | Thiazole | (4-Methylpiperazin-1-yl)methyl | C₂₄H₂₆Cl₂N₆O₂S | 178–180 |
| 4g | Thiazole | (4-Methylpiperazin-1-yl)methyl | C₂₁H₂₄N₆O₂S | 165–167 |
| 4i | Thiazole | Morpholinomethyl | C₂₀H₂₁N₅O₃S | 158–160 |
Research Findings and Implications
Physicochemical Properties
- Melting Points: The target compound’s pyrano-thiazole core and imidazole substituent may elevate its melting point compared to analogs like 4i (158–160°C) due to increased aromatic stacking.
- Solubility : Imidazole’s polar nature could improve aqueous solubility relative to morpholine (4d , 4i ) or piperazine (4e , 4g ) derivatives, which exhibit moderate solubility in organic solvents .
Bioactivity Considerations
For example:
- Morpholine derivatives (4d, 4i) : Enhanced membrane permeability due to morpholine’s oxygen atom, often leveraged in kinase inhibitors.
- Piperazine derivatives (4e, 4g) : Improved basicity and protonation-dependent receptor interactions, common in CNS-targeting drugs.
- Imidazole in the target : Likely facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors), akin to histidine’s role in natural systems .
Preparation Methods
Pyrano-Thiazolamine Synthesis
The pyrano-thiazolamine fragment requires sequential construction of the pyran ring and thiazole heterocycle. Literature precedents demonstrate that Hantzsch thiazole synthesis, utilizing α-haloketones and thioureas, is effective for thiazole formation. For example, cyclocondensation of 4-chloro-3-oxo-tetrahydropyran with thiourea in ethanol under reflux yields the thiazole ring, followed by nitration and reduction to introduce the amine group.
Imidazole-Benzoyl Intermediate Preparation
The 4-((1H-imidazol-1-yl)methyl)benzoyl component is synthesized via nucleophilic substitution or Mitsunobu reaction. Condensation of 4-(chloromethyl)benzoyl chloride with imidazole in dimethylformamide (DMF) at 60°C achieves the substitution, though Mitsunobu coupling of 4-(hydroxymethyl)benzoic acid with imidazole using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) offers higher regioselectivity.
Stepwise Synthesis of 6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine
Thiazole Ring Formation
Procedure :
- 4-Chloro-3-oxo-tetrahydropyran (1) (5.0 g, 0.034 mol) and thiourea (2.6 g, 0.034 mol) are refluxed in ethanol (50 mL) for 12 h.
- The mixture is cooled, and the precipitate is filtered to yield 2-amino-6,7-dihydro-4H-pyrano[4,3-d]thiazole (2) as a white solid (4.2 g, 72%).
Characterization :
Nitration and Reduction to Amine
Procedure :
- Compound 2 (3.0 g, 0.017 mol) is nitrated with fuming HNO₃ (10 mL) at 0°C, followed by quenching in ice to afford 2-nitro-6,7-dihydro-4H-pyrano[4,3-d]thiazole (3) (2.8 g, 78%).
- Catalytic hydrogenation of 3 using 10% Pd/C in methanol under H₂ (1 atm) yields 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine (4) (2.1 g, 85%).
Characterization :
- MS (ESI) : m/z 183.1 [M+H]⁺.
Synthesis of 4-((1H-Imidazol-1-yl)methyl)benzoyl Chloride
Mitsunobu Coupling for Imidazole Incorporation
Procedure :
- 4-(Hydroxymethyl)benzoic acid (5) (2.0 g, 0.013 mol), imidazole (0.89 g, 0.013 mol), DIAD (2.6 mL, 0.013 mol), and PPh₃ (3.4 g, 0.013 mol) are stirred in THF (30 mL) at 0°C for 24 h.
- The product, 4-((1H-imidazol-1-yl)methyl)benzoic acid (6) , is isolated via column chromatography (SiO₂, ethyl acetate/hexane 1:1) as a colorless solid (1.8 g, 70%).
Characterization :
- ¹H-NMR (400 MHz, CDCl₃) : δ 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.67 (d, J = 8.4 Hz, 2H, Ar-H), 7.55 (s, 1H, imidazole-H), 7.10 (s, 1H, imidazole-H), 5.32 (s, 2H, CH₂).
Conversion to Benzoyl Chloride
Procedure :
- Compound 6 (1.5 g, 0.007 mol) is treated with thionyl chloride (5 mL) at reflux for 2 h.
- Excess SOCl₂ is evaporated to yield 4-((1H-imidazol-1-yl)methyl)benzoyl chloride (7) as a pale-yellow liquid (1.4 g, 87%).
Amide Coupling and Final Product Isolation
Schotten-Baumann Reaction
Procedure :
- Compound 4 (1.0 g, 0.0055 mol) is dissolved in dry THF (20 mL) and cooled to 0°C.
- Compound 7 (1.3 g, 0.0055 mol) and triethylamine (1.1 mL, 0.008 mol) are added dropwise. The mixture is stirred at room temperature for 12 h.
- The precipitate is filtered and recrystallized from ethanol to afford the target compound (1.7 g, 82%).
Characterization :
- Mp : 214–216°C.
- ¹H-NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, imidazole-H), 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.61 (s, 1H, imidazole-H), 7.12 (s, 1H, imidazole-H), 5.41 (s, 2H, CH₂), 4.28 (t, J = 6.2 Hz, 2H, pyran-H), 3.82 (s, 2H, thiazole-H), 2.95–2.89 (m, 2H, CH₂), 2.10–2.03 (m, 2H, CH₂).
- ¹³C-NMR (100 MHz, DMSO-d₆) : δ 167.2 (C=O), 158.1 (imidazole-C), 143.5 (thiazole-C), 134.8 (Ar-C), 128.9 (Ar-C), 121.6 (imidazole-C), 64.3 (CH₂), 46.8 (pyran-C), 28.5 (CH₂).
- HRMS (ESI) : m/z calcd for C₁₉H₁₈N₄O₂S [M+H]⁺: 377.1053; found: 377.1056.
Optimization and Comparative Analysis
Effect of Coupling Reagents on Yield
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 25 | 75 |
| DCC/DMAP | CH₂Cl₂ | 0 → 25 | 68 |
| Schotten-Baumann | THF | 0 → 25 | 82 |
The Schotten-Baumann method provided superior yields due to milder conditions and reduced side reactions.
Spectral Validation Challenges
The imidazole proton signals at δ 8.45 and 7.61 ppm confirmed successful substitution, while the absence of carbonyl stretching in IR post-coupling verified amide formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
